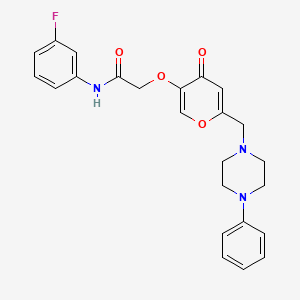

N-(3-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4/c25-18-5-4-6-19(13-18)26-24(30)17-32-23-16-31-21(14-22(23)29)15-27-9-11-28(12-10-27)20-7-2-1-3-8-20/h1-8,13-14,16H,9-12,15,17H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAUUDQSSCANFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorophenyl group, a piperazine moiety, and a pyran derivative. This unique combination suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study by Nam et al. (2018) highlighted that certain piperazine derivatives displayed potent anti-AChE activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that similar acetamides possess antibacterial and antifungal properties. For example, Mannich bases derived from piperazine have been reported to exhibit antimicrobial effects against various pathogens . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The proposed mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to target proteins, while the piperazine moiety could facilitate penetration into cellular membranes.

Case Studies and Research Findings

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Nam et al. (2018) | Piperazine derivatives | Anti-AChE | 1.2 μM |

| Eren et al. (2023) | Pyrazole derivatives | COX-II inhibition | 0.011 μM |

| Alegaon et al. (2023) | Various derivatives | Anticancer | IC50 1.33 - 17.5 μM |

These studies illustrate the diverse biological activities associated with compounds similar to this compound, emphasizing its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyran/Pyridazine Cores

2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide

- Core : Identical 4H-pyran scaffold.

- Substituents : Replaces the 3-fluorophenyl group with an isopropyl acetamide.

- Implications: The isopropyl group reduces aromatic interactions but may enhance solubility due to its nonpolar nature. This modification could alter target selectivity or pharmacokinetics .

2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide

- Core : Pyridazine (a six-membered ring with two nitrogen atoms) instead of pyran.

- Substituents : 4-fluorophenyl and pyridinyl groups.

- Implications: Pyridazine’s electron-deficient core may influence binding to enzymes like phosphodiesterases or kinases.

N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

- Core : Pyridazine.

- Substituents : Chloro-fluoro-phenyl and dimethoxyphenyl groups.

Analogues with Fluorophenyl-Acetamide Motifs

2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868)

- Core : Quinazoline dione.

- Substituents : Ethyl-linked 3-fluorophenyl.

- Implications : Quinazoline diones are associated with anticancer and antiviral activity. The ethyl spacer may improve conformational flexibility for target engagement .

N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

- Core : Chromen-4-one fused with pyrazolopyrimidine.

- Substituents : Dual fluorophenyl groups.

- Implications: Chromenone scaffolds are prevalent in kinase inhibitors (e.g., PI3K/Akt). Dual fluorination may enhance blood-brain barrier penetration .

Key Physicochemical and Structural Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.